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Introduction
Bofutrelvir (also known as FB2001) is a potent small-molecule inhibitor of the severe acute

respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-

like protease (3CLpro).[1][2] Mpro plays a crucial role in the viral replication cycle by cleaving

viral polyproteins into functional non-structural proteins (nsps), which are essential for viral

transcription and replication.[1][3][4] By inhibiting Mpro, Bofutrelvir effectively blocks these

critical steps, thereby halting viral propagation. These application notes provide detailed

protocols for utilizing Bofutrelvir as a tool to investigate the coronavirus replication cycle in

both in vitro and in vivo settings.

Mechanism of Action
Bofutrelvir is a peptidomimetic inhibitor that targets the catalytic dyad (Cys145 and His41)

within the active site of the SARS-CoV-2 Mpro.[5] This inhibition prevents the processing of the

viral polyproteins pp1a and pp1ab into mature nsps, such as RNA-dependent RNA polymerase

(RdRp), helicase, and other components of the replication and transcription complex (RTC).[1]

[3] This disruption of the viral life cycle makes Bofutrelvir a valuable instrument for studying

the fundamental processes of coronavirus replication.
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Table 1: In Vitro Inhibitory Activity of Bofutrelvir against
SARS-CoV-2 Mpro

Target Assay Type IC50 (nM) Reference

SARS-CoV-2 Mpro

(Wild-Type)
Enzymatic (FRET) 53 [1][2]

SARS-CoV-2 Mpro

(Wild-Type)
Enzymatic (FRET) 21 [6]

Table 2: Antiviral Activity of Bofutrelvir against SARS-
CoV-2 Variants in Cell Culture

SARS-CoV-2
Variant

Cell Line Assay Type EC50 (µM) Reference

Wild-Type Vero E6
Cytopathic Effect

(CPE)
0.53 [1][2]

Alpha Vero E6 CPE 0.39 [2]

Beta Vero E6 CPE 0.28 [2]

Delta Vero E6 CPE 0.27 [2]

Omicron Vero E6 CPE 0.26 [2]

Table 3: Inhibitory Activity of Bofutrelvir against SARS-
CoV-2 Mpro Mutants
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Mpro Mutant IC50 (µM)
Fold Change vs.
Wild-Type

Reference

E166N >100 >4762 [6]

E166R 1.889 ~90 [6]

H163A >100 >4762 [6]

E166V 2.740 ~130 [6]

S144A 24.090 ~1147 [6]

Table 4: Broad-Spectrum Antiviral Activity of Bofutrelvir
Coronavirus Target IC50 (µM) Reference

MERS-CoV Mpro 12.11 [6]

SARS-CoV Mpro - [7]

HCoV-229E Mpro - [7]

Note: Specific IC50 values for SARS-CoV and HCoV-229E Mpro were not available in the

provided search results, although inhibitory activity was mentioned.

Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay using
Fluorescence Resonance Energy Transfer (FRET)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of

Bofutrelvir against SARS-CoV-2 Mpro.

Materials:

Recombinant SARS-CoV-2 3CLpro (Mpro)

FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans))

Bofutrelvir
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Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

384-well black, clear-bottom assay plates

Fluorescence microplate reader

Procedure:

Prepare a serial dilution of Bofutrelvir in DMSO, and then dilute further in Assay Buffer to

the desired final concentrations.

Add 10 µL of the diluted Bofutrelvir or vehicle control (DMSO in Assay Buffer) to the wells of

the 384-well plate.

Add 30 µL of diluted SARS-CoV-2 3CLpro (final concentration of approximately 15 ng per

well) to each well.[8]

Incubate the plate at room temperature for 30 minutes with gentle shaking.[8]

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration of

40 µM) to each well.[8]

Immediately place the plate in a fluorescence microplate reader and measure the

fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60

minutes.[8]

Calculate the initial velocity of the reaction for each Bofutrelvir concentration.

Plot the initial velocities against the logarithm of the Bofutrelvir concentrations and fit the

data to a dose-response curve to determine the IC50 value.

Protocol 2: Antiviral Activity Assessment using a
Cytopathic Effect (CPE) Assay
This protocol outlines the procedure to evaluate the antiviral efficacy of Bofutrelvir against live

SARS-CoV-2 in a cell-based assay.

Materials:
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Vero E6 cells

SARS-CoV-2 viral stock (e.g., USA-WA1/2020)

Bofutrelvir

Cell Culture Medium: MEM supplemented with 2% HI FBS, 1% Pen/Strep/GlutaMax, 1%

HEPES

96-well clear-bottom cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Microplate luminometer

Procedure:

Seed Vero E6 cells in 96-well plates at a density of 4,000 cells/well and incubate overnight at

37°C with 5% CO2.[3]

Prepare serial dilutions of Bofutrelvir in cell culture medium.

The following day, remove the growth medium and add 100 µL of the diluted Bofutrelvir or

vehicle control to the cells.

In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.002

in cell culture medium.[3]

Add 100 µL of the diluted virus to the wells containing the compound and cells. Include

uninfected cells as a negative control.

Incubate the plates for 72 hours at 37°C with 5% CO2.[3]

After incubation, assess cell viability using the CellTiter-Glo® assay according to the

manufacturer's instructions.

Measure luminescence using a microplate luminometer.
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Calculate the percentage of CPE reduction for each Bofutrelvir concentration relative to the

virus control (0% reduction) and the uninfected cell control (100% reduction).

Plot the percentage of CPE reduction against the logarithm of the Bofutrelvir concentrations

and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: In Vivo Efficacy Study in a SCID Mouse
Model of SARS-CoV-2 Infection
This protocol is a proposed method to evaluate the in vivo antiviral efficacy of Bofutrelvir,
adapted from studies on other protease inhibitors.

Materials:

Severe Combined Immunodeficient (SCID) mice (male, 7-9 weeks old)

Mouse-adapted SARS-CoV-2 variant (e.g., Beta B.1.351)

Bofutrelvir formulated for oral gavage

Vehicle control

Anesthetic (e.g., isoflurane)

Euthanasia agent (e.g., CO2)

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

Acclimatize SCID mice to the BSL-3 facility for at least 72 hours.

On day 0, lightly anesthetize the mice and intranasally infect them with 10^5 TCID50 of the

mouse-adapted SARS-CoV-2 variant in a volume of 50 µL.[7]

Randomly assign the infected mice to treatment and control groups.
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Starting on the day of infection (day 0), administer Bofutrelvir (e.g., 100 and 200 mg/kg) or

vehicle control via oral gavage twice daily for 4 consecutive days.[2]

Monitor the mice daily for clinical signs of illness and body weight changes.

On day 4 post-infection, euthanize the mice.

Harvest the lungs and brain tissues for viral load determination.

Homogenize the tissues and quantify viral RNA levels by RT-qPCR and infectious virus titers

by TCID50 assay on Vero E6 cells.

Statistically analyze the differences in viral loads and body weight changes between the

Bofutrelvir-treated and vehicle-treated groups.
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Caption: Bofutrelvir inhibits the coronavirus replication cycle by targeting the main protease

(Mpro).
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Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.
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Caption: Workflow for the cell-based cytopathic effect (CPE) assay.
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Caption: Workflow for the in vivo efficacy study in a SCID mouse model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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